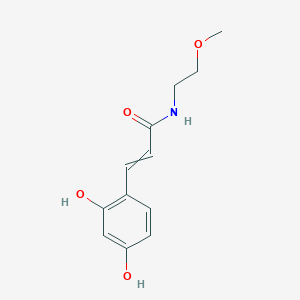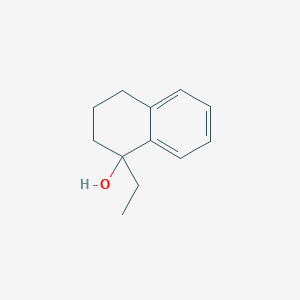
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is an organic compound with the molecular formula C12H18O5. It is a derivative of cyclopentanedicarboxylic acid, featuring a formyl group and two ethyl ester groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- typically involves the esterification of 1,1-cyclopentanedicarboxylic acid with ethanol in the presence of an acid catalyst. The formyl group can be introduced through a formylation reaction, often using reagents such as formic acid or formyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
Reduction: 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release the corresponding acids. These reactions can modulate biological pathways and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Cyclopentanedicarboxylic acid, 2-hydroxymethyl-, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-carboxylic acid, diethyl ester.
- 1,1-Cyclopentanedicarboxylic acid, 2-methyl-, diethyl ester .
Uniqueness
1,1-Cyclopentanedicarboxylic acid, 2-formyl-, diethyl ester, (2R)- is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
654673-83-3 |
|---|---|
Molekularformel |
C12H18O5 |
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
diethyl (2R)-2-formylcyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C12H18O5/c1-3-16-10(14)12(11(15)17-4-2)7-5-6-9(12)8-13/h8-9H,3-7H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
DWERXIZFYJOZJS-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)C1(CCC[C@H]1C=O)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1(CCCC1C=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



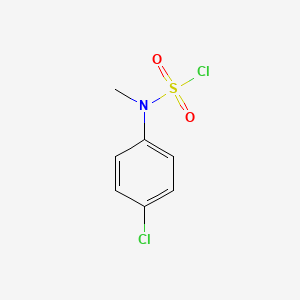
![1,1-Dibenzyl-2-methyl-1H-benzo[E]indole](/img/structure/B15161647.png)
![1-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]ethan-1-one](/img/structure/B15161650.png)
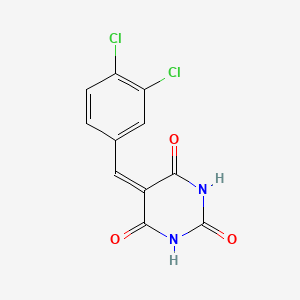
![1H-[1,4]Benzodioxino[2,3-D]imidazole](/img/structure/B15161652.png)
![N-Methyl-2-[2-(2-phenylethenyl)phenyl]ethan-1-amine](/img/structure/B15161661.png)
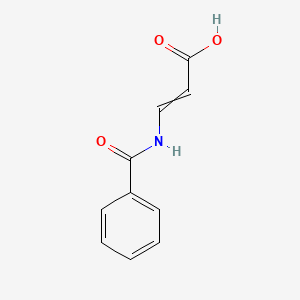
![Diethyl [3-(pyrrolidin-1-yl)propyl]phosphonate](/img/structure/B15161666.png)

![N-[5-Chloro-2-(2H-tetrazol-5-yl)phenyl]-N'-cyclohexylurea](/img/structure/B15161686.png)
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-N'-pentan-3-ylurea](/img/structure/B15161688.png)
